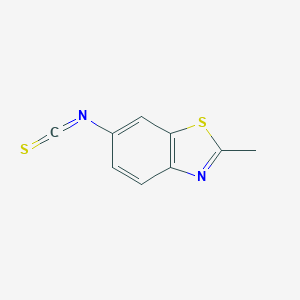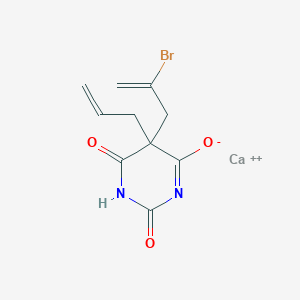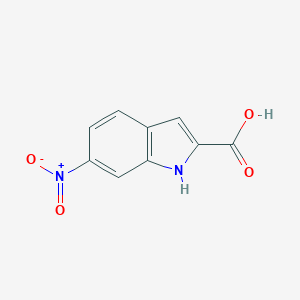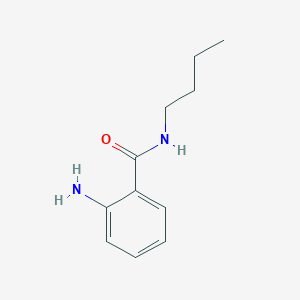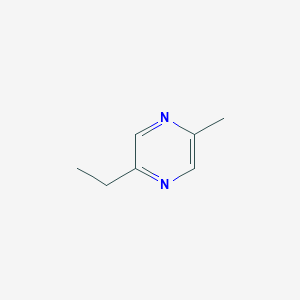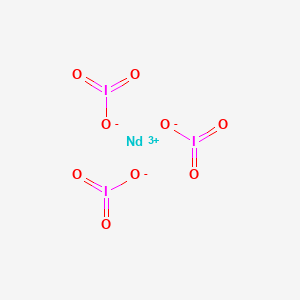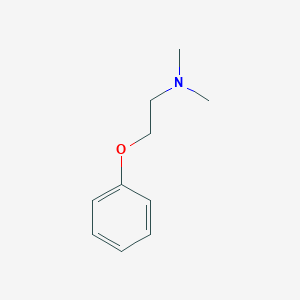![molecular formula C15H13N3O B082562 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one CAS No. 14133-24-5](/img/structure/B82562.png)
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrido[2,3-d]pyrimidine derivative that exhibits a unique chemical structure with promising biological activities.
作用機序
The mechanism of action of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
生化学的および生理学的効果
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been found to inhibit the replication of hepatitis C virus by targeting the viral RNA polymerase. Physiologically, it has been reported to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. Additionally, its reported biological activities make it a promising candidate for further research. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one. One potential avenue is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more efficient synthesis methods and the investigation of its toxicity and pharmacokinetics are essential for its further development. Additionally, the investigation of its potential as a lead compound for drug development is an exciting area for future research.
Conclusion:
In conclusion, 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits promising biological activities. Its reported anticancer, antiviral, and cognitive-enhancing effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics. The investigation of its potential as a lead compound for drug development is an exciting area for future research.
合成法
The synthesis of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been reported in several scientific studies. One of the most common methods involves the reaction of 2-aminopyridine with 2-methyl-3-(2-methylphenyl)propenal in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different aldehydes and amines as starting materials.
科学的研究の応用
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, it has shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.
特性
CAS番号 |
14133-24-5 |
|---|---|
製品名 |
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-3-4-8-13(10)18-11(2)17-14-12(15(18)19)7-5-9-16-14/h3-9H,1-2H3 |
InChIキー |
NADVLYCKRMAINU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
その他のCAS番号 |
14133-24-5 |
同義語 |
2-methyl-3-(2'-methylphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidine Kr 100 Kr-100 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




